Ditercalinium - 82765-18-2

Ditercalinium

Catalog Number: EVT-1544394
CAS Number: 82765-18-2
Molecular Formula: C46H50N6O2+2
Molecular Weight: 718.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ditercalinium is classified as a bifunctional intercalator, which distinguishes it from other intercalating agents that typically bind to DNA through a single intercalation site. Its chemical structure is represented as 1,1'-bis(2-(10-methoxy-7H-pyrido[4,3-c]carbazolium)ethyl-4,4'-bipiperidine) dimethanesulfonate dihydromethane sulfonate. The compound has been studied extensively for its antitumor properties and its interaction with both nuclear and mitochondrial DNA.

Synthesis Analysis

Methods and Technical Details

The synthesis of ditercalinium involves several steps that ensure the formation of its complex structure. The compound is typically synthesized through a multi-step organic reaction process that includes:

  1. Formation of Intermediates: Starting materials are reacted under controlled conditions to form key intermediates.
  2. Bipiperidine Formation: The bipiperidine moiety is constructed using specific reagents that facilitate the cyclization process.
  3. Final Coupling: The final structure is achieved by coupling the synthesized intermediates, followed by purification steps such as recrystallization or chromatography.

The synthesis process requires careful control of temperature and pH to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized ditercalinium.

Molecular Structure Analysis

Structure and Data

Ditercalinium's molecular structure features two carbazole units linked by a bipiperidine chain, which allows for effective bis-intercalation into DNA. The compound's molecular formula is C₃₄H₃₉N₄O₄S₂, with a molecular weight of approximately 651.83 g/mol. The structural configuration enables strong π-π stacking interactions with the DNA bases, enhancing binding affinity.

Key structural data include:

  • Molecular Geometry: The compound exhibits a planar configuration conducive for intercalation.
  • Binding Sites: Ditercalinium targets specific sequences within the DNA helix, influencing local structural conformations.
Chemical Reactions Analysis

Reactions and Technical Details

Ditercalinium undergoes several key reactions when interacting with DNA:

  1. Bis-Intercalation: This primary reaction involves the insertion of ditercalinium between base pairs in double-stranded DNA, resulting in significant structural perturbations.
  2. DNA Repair Activation: Upon binding, ditercalinium can stimulate cellular repair mechanisms, potentially leading to increased resistance in some cancer cell lines.
  3. Mitochondrial Interaction: Ditercalinium has been shown to bind mitochondrial DNA, leading to inhibition of replication processes critical for mitochondrial function.

The kinetics of these reactions can be analyzed using techniques such as fluorescence spectroscopy and atomic force microscopy, providing insights into binding dynamics and structural changes.

Mechanism of Action

Process and Data

The mechanism by which ditercalinium exerts its cytotoxic effects involves several processes:

  1. Binding Affinity: Ditercalinium exhibits high binding affinity for both nuclear and mitochondrial DNA, often measured in terms of equilibrium dissociation constants.
  2. Induction of Structural Changes: The compound induces significant conformational changes in the DNA helix upon binding, which can lead to replication stress and apoptosis in cancer cells.
  3. Activation of Repair Pathways: Ditercalinium's interaction with DNA can activate various repair pathways, including those mediated by poly(ADP-ribose) polymerase (PARP), contributing to its anticancer efficacy.

Quantitative data from studies indicate that the binding constants for ditercalinium range significantly based on the type of DNA it interacts with, reflecting its selective targeting capabilities.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ditercalinium possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is soluble in water at specific concentrations, facilitating its use in biological assays.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Ditercalinium exhibits a melting point indicative of its crystalline nature.

Relevant analyses include spectroscopic methods (UV-Vis, NMR) to assess purity and structural integrity.

Applications

Scientific Uses

Ditercalinium has several important applications in scientific research:

  1. Anticancer Research: Its primary application lies in cancer therapeutics due to its ability to induce cell death selectively in tumor cells.
  2. DNA Interaction Studies: Researchers utilize ditercalinium to study DNA dynamics and repair mechanisms due to its unique binding properties.
  3. Mitochondrial Function Analysis: The compound serves as a tool for investigating mitochondrial biology by examining its effects on mitochondrial DNA replication and function.
Chemical and Structural Characterization of Ditercalinium

Molecular Architecture and Bis-Intercalative Design

Ditercalinium chloride (CAS# 74517-42-3) is a synthetically engineered bis-intercalating agent featuring a complex dicationic architecture. Its molecular formula is C₄₆H₅₀Cl₂N₆O₂, with a molecular weight of 789.85 g/mol and elemental composition of carbon (69.95%), hydrogen (6.38%), chlorine (8.98%), nitrogen (10.64%), and oxygen (4.05%) [3] [9]. The molecule consists of two 10-methoxy-7H-pyrido[4,3-c]carbazolium moieties connected through a flexible bipiperidine linker (1,1'-(4,4'-bipiperidine)-diyl-diethylene bridge) [7] [9]. This design creates a rigid, extended aromatic system separated by a 10.2 Å interchromophore distance, optimized for simultaneous insertion between DNA base pairs [4].

X-ray crystallographic analysis of ditercalinium bound to d(CGCG)₂ reveals profound DNA structural perturbations: The drug induces a 15° kink and 36° unwinding of the DNA helix, accompanied by significant major and minor groove widening [4]. The bipiperidine linker facilitates optimal positioning of the intercalating units, enabling each pyridocarbazolium moiety to insert between base pairs while the cationic charges enhance electrostatic interactions with the phosphate backbone [7]. This bis-intercalation mechanism results in exceptionally high binding constants (Kd ≈ 10⁻⁸ M) and prolonged DNA residence times compared to mono-intercalators [3] [6].

Table 1: Structural and Physicochemical Properties of Ditercalinium Chloride

PropertyValueCharacterization Method
Molecular FormulaC₄₆H₅₀Cl₂N₆O₂Elemental Analysis [3]
Molecular Weight789.85 g/molMass Spectrometry [3]
Charge at Physiological pH+2Electrophoresis [7]
DNA Binding Constant~10⁸ M⁻¹Isothermal Titration Calorimetry [6]
DNA Helical Unwinding36° ± 2°X-ray Crystallography [4]
Solubility ProfileSoluble in DMSO (>10 mM)Solubility Testing [3]

Comparative Analysis with Synthetic and Natural DNA Ligands

Ditercalinium occupies a distinctive niche among DNA-interactive compounds due to its dual intercalation mechanism and non-covalent DNA distortion. Unlike covalent DNA alkylators (e.g., mitomycin C or psoralens), ditercalinium binds reversibly without forming permanent DNA adducts, instead inducing topological alterations recognized as "pseudo-lesions" by DNA repair machinery [4] [8]. This contrasts with natural covalent binders like aflatoxin B₁, which forms mutagenic DNA crosslinks through epoxide intermediates [5].

Among groove binders, ditercalinium differs fundamentally from minor groove specialists like netropsin and distamycin. These crescent-shaped molecules typically bind AT-rich sequences with minimal DNA distortion, acting through shape complementarity and hydrogen bonding to groove floor bases [8]. Ditercalinium's bis-intercalation produces substantially greater helical disruption (36° unwinding vs. <10° for groove binders) and lacks sequence preference for AT tracts [4] [6]. Similarly, it diverges from major groove binders like neocarzinostatin derivatives, which require larger molecular footprints but produce less dramatic helical perturbations [5].

A critical functional distinction lies in ditercalinium's unique mitochondrial targeting. While most intercalators (e.g., ethidium bromide) exhibit diffuse cytoplasmic distribution, ditercalinium accumulates granularly in mitochondria due to strong association with mitochondrial DNA (mtDNA) [7]. This contrasts with nuclear DNA-targeted agents like doxorubicin and enables selective mtDNA depletion—a property not observed with classical intercalators or groove binders [3] [6].

Table 2: Comparative DNA Binding Mechanisms of Selected Ligands

Ligand ClassRepresentative AgentBinding ModeDNA DistortionSequence Preference
Bis-IntercalatorDitercaliniumDual base pair insertion36° unwinding, 15° kinkGC-rich regions [7]
Mono-IntercalatorDoxorubicinSingle base pair insertion12° unwindingCG/GC steps [5]
Minor Groove BinderNetropsinAT-rich minor groove occupancy<8° bending, groove narrowing4-5 consecutive A•T [8]
Major Groove BinderNeocarzinostatinCarbohydrate-major groove H-bondingLocal helical bendingVariable [5]
Covalent BinderMitomycin CGuanine N7 alkylationHelix bending (~30°)5'-CG-3' [5]

Structure-Activity Relationships (SAR) in Drug Design

The anticancer activity of ditercalinium is exquisitely sensitive to molecular dimensions and charge distribution. SAR studies reveal that shortening the bipiperidine linker reduces DNA binding affinity by >100-fold due to inadequate separation of intercalating chromophores [7]. Similarly, removal of the 10-methoxy groups decreases potency by 5-fold, attributed to diminished π-stacking interactions with DNA bases and reduced van der Waals contacts [3] [6]. These observations underscore the critical balance between intercalator size and linker flexibility required for optimal bis-intercalation.

The dicationic nature of ditercalinium significantly influences subcellular trafficking. Quaternary ammonium groups promote mitochondrial accumulation through membrane potential-driven uptake, a property verified by comparing analogues with reduced charge states [7]. Neutralization of one positive charge decreases mtDNA depletion efficiency by >80%, confirming electrostatic contributions to mitochondrial targeting [3] [6]. This charge-dependent accumulation distinguishes ditercalinium from electroneutral intercalators and underpins its unique mitochondrial toxicity profile.

Advanced SAR has identified structural determinants for quadruplex DNA recognition. Ditercalinium exhibits high affinity (Kd ≈ 10⁻⁷ M) for antiparallel quadruplex structures like d(AG₃[T₂AG₃]₃), facilitated by the planar chromophores stacking onto G-tetrads and the linker spanning diagonal loops [7]. Modifications to the carbazolium system reveal that expanded aromatic surfaces enhance quadruplex stabilization but reduce duplex selectivity—highlighting the divergent SAR for different nucleic acid conformations.

Table 3: Structure-Activity Relationship Key Findings

Structural FeatureModificationBiological ConsequenceMechanistic Insight
Bipiperidine linker lengthShorter alkyl chains>100-fold ↓ DNA affinityInadequate chromophore separation [7]
10-Methoxy groupsDemethylation5-fold ↓ cytotoxicityReduced π-stacking and hydrophobic contacts [6]
Cationic chargeMono-quaternary analogue80% ↓ mtDNA depletionImpaired mitochondrial accumulation [3]
Chromophore aromaticityExtended fused ring systemEnhanced quadruplex affinity, ↓ duplex specificityImproved G-tetrad stacking [7]
Carbazolium nitrogenTertiary amineComplete loss of activityDisrupted electrostatic DNA interactions [6]

Emerging SAR paradigms focus on ditercalinium-protein interactions. The molecule acts as a potential ligand for the COMMD10-AP3S1 fusion protein, with binding affinity dependent on the planarity of the carbazolium systems [6]. Molecular modeling suggests the bipiperidine linker occupies a hydrophobic cleft in the fusion protein, while methoxy groups form critical hydrogen bonds. This polypharmacology indicates ditercalinium's potential for targeted cancer therapy beyond DNA binding, particularly in malignancies with specific chromosomal translocations.

Compound Names Mentioned:

  • Ditercalinium Chloride
  • Mitomycin C
  • Netropsin
  • Distamycin
  • Neocarzinostatin
  • Doxorubicin
  • Ethidium Bromide
  • Aflatoxin B₁
  • Psoralen
  • HMT (4′-(Hydroxymethyl)-4,5′,8-trimethylpsoralen)

Properties

CAS Number

82765-18-2

Product Name

Ditercalinium

IUPAC Name

10-methoxy-2-[2-[4-[1-[2-(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium-2-yl)ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]-7H-pyrido[4,3-c]carbazol-2-ium

Molecular Formula

C46H50N6O2+2

Molecular Weight

718.9 g/mol

InChI

InChI=1S/C46H48N6O2/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3/p+2

InChI Key

NHUWXMNVGMRODJ-UHFFFAOYSA-P

SMILES

COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7

Synonyms

ditercalinium
ditercalinium acetate
ditercalinium chloride
ditercalinium chloride, dihydrochloride
ditercalinium dimethanesulfonate
ditercalinium hydrochloride
NSC 335153
NSC 366241
NSC-335153

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7

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